Importazole

Description

Structure

3D Structure

Properties

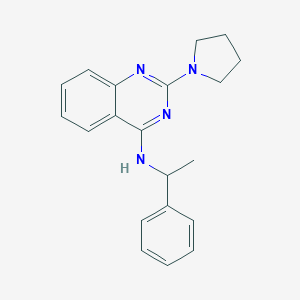

IUPAC Name |

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJEZIGDHFJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Importazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Importazole is a cell-permeable small molecule inhibitor that specifically targets the importin-β-mediated nuclear import pathway. This pathway is fundamental for the translocation of proteins containing a classical nuclear localization signal (NLS) from the cytoplasm into the nucleus. The directionality of this transport is regulated by the small GTPase Ran. This compound has emerged as a valuable chemical tool for the temporal and specific inhibition of this pathway, enabling detailed studies of its roles in various cellular processes, most notably mitosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the importin-β/RanGTP interaction, quantitative data on its activity, and detailed protocols for key experiments used in its characterization.

Core Mechanism of Action: Inhibition of Importin-β Function

This compound acts as a specific inhibitor of the transport receptor importin-β (also known as karyopherin β1).[1][2][3] Its primary mechanism involves interfering with the function of importin-β, likely by inducing a conformational change upon binding.[4] This alteration is thought to disrupt the productive interaction between importin-β and RanGTP, a key step for the release of cargo within the nucleus.[5]

This compound's specificity is a key feature. It has been demonstrated to block nuclear import mediated by importin-β without affecting other major nucleocytoplasmic transport pathways, such as transportin-mediated import or CRM1-mediated export. This specificity makes it a powerful tool to dissect the precise functions of the importin-β pathway.

The binding of this compound to importin-β has been confirmed through fluorescent thermal shift assays, which showed a decrease in the melting temperature of importin-β in the presence of the compound, indicating a direct interaction. While it affects the FRET signal between CFP-RanGTP and YFP-importin-β, it does not appear to grossly disrupt the formation of the RanGTP/importin-β complex in pull-down assays, suggesting a more subtle allosteric mechanism rather than direct competitive inhibition of RanGTP binding.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity and binding characteristics.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (NFAT-GFP Nuclear Import) | ~15 µM | HEK 293 cells | |

| IC50 (Cell Growth Inhibition) | ~22.5 µM (24-hour treatment) | HeLa cells | |

| IC50 (Myeloma Cell Growth) | 4.43 ± 0.41 µM (RPMI 8226) | Multiple Myeloma Cells | |

| IC50 (Myeloma Cell Growth) | 4.78 ± 0.35 µmol/L (NCI-H929) | Multiple Myeloma Cells |

| Biophysical Interaction | Observation | Method | Reference |

| Importin-β Binding | Reduces melting temperature by 1.72 ± 0.27 °C | Fluorescent Thermal Shift Assay |

Signaling Pathways and Experimental Workflows

The Classical Nuclear Import Pathway and the Point of this compound Intervention

The following diagram illustrates the key steps of the classical nuclear import pathway mediated by importin-α and importin-β, and highlights the proposed point of action for this compound.

Caption: The classical nuclear import pathway and the inhibitory action of this compound.

Experimental Workflow: High-Throughput FRET-Based Screen for this compound Discovery

The identification of this compound was achieved through a high-throughput screen (HTS) based on Förster Resonance Energy Transfer (FRET). The workflow is depicted below.

Caption: Workflow for the FRET-based high-throughput screen that identified this compound.

Detailed Experimental Protocols

High-Throughput FRET-Based Screen for Inhibitors of the Ran-Importin-β Interaction

This protocol is based on the methodology described by Soderholm et al., 2011.

Objective: To identify small molecules that disrupt the interaction between RanGTP and importin-β using a FRET-based assay.

Materials:

-

CFP-tagged Ran (CFP-Ran)

-

YFP-tagged importin-β (YFP-importin-β)

-

GTP and GDP

-

RCC1 (RanGEF)

-

Screening buffer (composition not specified in detail in the primary reference)

-

384-well plates

-

Fluorescence plate reader capable of measuring CFP and YFP emission

-

Compound library

Procedure:

-

Assay Setup: In each well of a 384-well plate, combine CFP-Ran, YFP-importin-β, RCC1, and GTP to form the FRET-positive complex. As a negative control, separate wells are prepared with GDP instead of GTP, which prevents the interaction and FRET.

-

Compound Addition: Add compounds from the library to the assay wells at a defined concentration. A DMSO control is also included.

-

Incubation: Incubate the plates for a specified time to allow for compound interaction.

-

FRET Measurement: Using a fluorescence plate reader, excite the CFP at approximately 435 nm and measure the emission at both the CFP emission wavelength (~475 nm) and the YFP emission wavelength (~525 nm).

-

Data Analysis: Calculate the FRET ratio (IntensityYFP / IntensityCFP) for each well. Hits are identified as compounds that cause a significant decrease in the FRET ratio, corresponding to an increase in CFP emission and a decrease in YFP emission.

Secondary Screening:

-

Fluorescence Artifacts: Hits are screened against a unimolecular FRET probe (YIC) to eliminate compounds that are inherently fluorescent or act as quenchers.

-

Aggregation: A β-lactamase-based assay is used to identify and discard compounds that form non-specific aggregates.

In Vitro Nuclear Import Assay in Permeabilized Cells

This protocol allows for the direct visualization of nuclear import and its inhibition.

Objective: To assess the effect of this compound on the importin-β-mediated nuclear import of a fluorescently tagged NLS-containing cargo protein.

Materials:

-

HeLa cells grown on coverslips

-

Digitonin

-

Transport buffer

-

Xenopus laevis egg extract (as a source of soluble transport factors)

-

GFP-NLS reporter protein (a protein containing a classical NLS fused to Green Fluorescent Protein)

-

This compound

-

DMSO (vehicle control)

-

Fluorescence microscope

Procedure:

-

Cell Permeabilization: Grow HeLa cells on coverslips to sub-confluency. Wash the cells and then incubate with a buffer containing a low concentration of digitonin (e.g., 50 µg/mL) for a few minutes. This selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Import Reaction: Prepare an import mix containing Xenopus egg extract, an energy-regenerating system, the GFP-NLS reporter protein, and either this compound (e.g., at 100 µM) or DMSO.

-

Incubation: Invert the coverslips with the permeabilized cells onto a drop of the import mix and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for nuclear import.

-

Fixation and Imaging: Wash the coverslips to remove the import mix, fix the cells with paraformaldehyde, and mount them on slides.

-

Analysis: Observe the localization of the GFP-NLS reporter using a fluorescence microscope. In control cells (DMSO), the GFP signal should be concentrated in the nucleus. In the presence of this compound, the GFP signal should be reduced in the nucleus and may accumulate at the nuclear rim.

NFAT-GFP Nuclear Import Assay in Living Cells

This assay provides a method to quantify the inhibitory effect of this compound on nuclear import in intact cells.

Objective: To determine the IC50 of this compound for the inhibition of importin-β-mediated nuclear import.

Materials:

-

HEK 293 cells stably expressing NFAT-GFP (Nuclear Factor of Activated T-cells fused to GFP)

-

Ionomycin (a calcium ionophore to induce NFAT-GFP nuclear import)

-

This compound at various concentrations

-

DMSO (vehicle control)

-

Cell culture medium

-

Formaldehyde for fixation

-

Hoechst dye for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the HEK 293-NFAT-GFP cells on glass coverslips.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or DMSO for 1 hour.

-

Induction of Import: Add ionomycin (e.g., at 1.25 µM) to the medium and incubate for 30 minutes to trigger the nuclear translocation of NFAT-GFP.

-

Fixation and Staining: Fix the cells with 4% formaldehyde and stain the nuclei with Hoechst dye.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. For each field of view, quantify the number of cells exhibiting nuclear accumulation of NFAT-GFP versus those where it remains cytoplasmic.

-

IC50 Determination: Plot the percentage of cells with nuclear NFAT-GFP as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a specific and potent inhibitor of the importin-β-mediated nuclear import pathway. Its mechanism of action, which likely involves inducing a conformational change in importin-β and thereby disrupting its functional interaction with RanGTP, has been elucidated through a combination of high-throughput screening, in vitro reconstitution assays, and live-cell imaging. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing this compound as a tool to investigate the multifaceted roles of nuclear transport in cellular physiology and disease.

References

- 1. An In Vitro Assay to Study Targeting of Membrane Proteins to the Inner Nuclear Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Nuclear Import Assay. [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. This compound, a small molecule inhibitor of the transport receptor importin-β - PMC [pmc.ncbi.nlm.nih.gov]

Importazole: A Technical Guide to the Inhibition of the RanGTP Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of importazole, a small-molecule inhibitor of the RanGTP pathway. This compound specifically targets importin-β, a key transport receptor, thereby disrupting the nuclear import of cargo proteins.[1][2][3][4][5] This document details the mechanism of action of this compound, summarizes key quantitative data regarding its efficacy, provides detailed experimental protocols for its use, and visualizes the underlying biological pathways and experimental workflows.

Introduction to the RanGTP Pathway and this compound

The RanGTP pathway is a critical cellular process that governs the nucleocytoplasmic transport of proteins and RNA. The directionality of this transport is regulated by a steep concentration gradient of the small GTPase Ran, which exists predominantly in its GTP-bound state (RanGTP) in the nucleus and its GDP-bound state (RanGDP) in the cytoplasm. Importin-β, a member of the karyopherin-β family of transport receptors, recognizes and binds to cargo proteins in the cytoplasm, often via an adaptor protein like importin-α, and facilitates their translocation through the nuclear pore complex (NPC). Upon entering the nucleus, the high concentration of RanGTP leads to its binding to importin-β, triggering a conformational change that results in the release of the cargo protein.

This compound, a 2,4-diaminoquinazoline, was identified through a high-throughput screen as a specific inhibitor of the interaction between RanGTP and importin-β. It is a cell-permeable small molecule that effectively blocks importin-β-mediated nuclear import without significantly affecting other transport pathways, such as those mediated by transportin or CRM1 (exportin-1). This specificity makes this compound a valuable tool for dissecting the diverse cellular functions of the importin-β/RanGTP pathway, which extend beyond nuclear transport to include roles in spindle assembly during mitosis and nuclear envelope formation.

Mechanism of Action of this compound

This compound's primary mechanism of action is the specific inhibition of importin-β function. While it was initially identified as a compound that interferes with the RanGTP-importin-β interaction, further studies suggest that it does not directly disrupt the formation of the RanGTP/importin-β complex. Instead, it is proposed that this compound alters the interaction between importin-β and RanGTP, thereby impairing the release of cargo from importin-β within the nucleus. This leads to an accumulation of the importin-β-cargo complex at the nuclear rim.

The binding of this compound to importin-β has been shown to be preferential, with no significant binding to other related importin-β family members like transportin and CRM1, or to RanGTP itself. This specificity is crucial for its utility as a research tool to probe the specific roles of the importin-β-dependent pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.

Table 1: IC50 Values of this compound

| Assay/Cell Line | Parameter | IC50 Value | Reference |

| NFAT-GFP Nuclear Import (HEK 293 cells) | Inhibition of nuclear import | ~15 µM | |

| HeLa Cells | Cell viability (24-hour treatment) | ~22.5 µM | |

| RPMI 8226 Myeloma Cells | Cell growth inhibition (48-hour incubation) | 4.43 ± 0.41 µM | |

| NCI-H929 Myeloma Cells | Cell growth inhibition (48-hour incubation) | 4.78 ± 0.35 µM |

Table 2: Effects of this compound on Cellular Processes

| Process | Cell Type/System | Concentration | Effect | Reference |

| Nuclear Import (NLS-GFP) | Permeabilized HeLa cells | 100 µM | Blocked import, accumulation at nuclear rim | |

| Nuclear Import (NFAT-GFP) | HEK 293 cells | 40 µM | Reversible blockage of nuclear import | |

| Spindle Assembly | Xenopus egg extracts | 100 µM | Strong inhibition of bipolar spindle formation | |

| Mitotic Spindle Size | HeLa cells | 40 µM | Reduction in spindle size | |

| Mitotic Defects | HeLa cells | 20-40 µM | Chromosome misalignment and spindle positioning defects |

Signaling Pathways and Experimental Workflows

The Canonical RanGTP-Mediated Nuclear Import Pathway

The following diagram illustrates the key steps in the classical nuclear import pathway mediated by importin-α/β and regulated by the RanGTP gradient.

Caption: The RanGTP-mediated nuclear import pathway.

Inhibition of Nuclear Import by this compound

This diagram illustrates the proposed mechanism of action for this compound in disrupting the nuclear import process.

Caption: Mechanism of this compound-mediated inhibition of nuclear import.

Experimental Workflow: In Vitro Nuclear Import Assay

This diagram outlines a typical workflow for an in vitro nuclear import assay using permeabilized cells to test the effect of this compound.

References

- 1. This compound, a small molecule inhibitor of the transport receptor importin-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. This compound, a small molecule inhibitor of the transport receptor importin-β - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Diaminoquinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2,4-diaminoquinazoline derivatives, with a focus on their mechanisms of action and structure-activity relationships.

Discovery and Therapeutic Potential

2,4-Diaminoquinazoline derivatives have been identified as potent inhibitors of various biological targets, leading to their investigation in several therapeutic areas.

Anticancer Activity

A primary focus of research on 2,4-diaminoquinazolines has been their efficacy as anticancer agents.[1] These compounds have demonstrated significant inhibitory activity against a range of cancer cell lines, including those of the breast, colon, liver, and lung.[2][3] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.

One of the most well-characterized mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[4] By blocking EGFR signaling, these compounds can halt cell cycle progression and induce apoptosis in cancer cells.

Furthermore, 2,4-diaminoquinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway . Aberrant activation of this pathway is a critical event in the development of many cancers, particularly colorectal cancer. By interfering with this pathway, these compounds can suppress tumor growth and metastasis.

Antiviral Activity

Recent studies have highlighted the potential of 2,4-diaminoquinazoline derivatives as broad-spectrum antiviral agents. They have shown promising activity against several pathogenic viruses, including:

-

Chikungunya Virus (CHIKV) and Ross River Virus (RRV) : A notable derivative, DCR 137, has been identified as a potent inhibitor of both CHIKV and RRV replication.

-

Dengue Virus (DENV) : Several 2,4-diaminoquinazoline derivatives have demonstrated high inhibitory activity against the Dengue virus, with some compounds showing excellent potency and pharmacokinetic profiles.

The antiviral mechanism of these compounds is an active area of investigation, with evidence suggesting they may target viral replication processes.

Synthesis of 2,4-Diaminoquinazoline Derivatives

Several synthetic strategies have been developed to access the 2,4-diaminoquinazoline core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

Two common and efficient methods for the synthesis of 2,4-diaminoquinazolines are:

-

Cascade Reductive Cyclization : This method involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system. This approach provides an efficient route to N4-substituted 2,4-diaminoquinazolines.

-

Copper-Catalyzed Synthesis : An efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine offers an economical and practical route to 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives.

A general workflow for the synthesis of 2,4-diaminoquinazoline derivatives is depicted below:

Quantitative Data Summary

The biological activity of 2,4-diaminoquinazoline derivatives is highly dependent on their substitution patterns. The following tables summarize the in vitro activities of selected compounds against various cancer cell lines and viruses.

Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 8 | Various cancer cell lines | Micromolar range | |

| Compound 16 (2-chloro derivative) | Various cancer cell lines | Potent activity | |

| Compound 39 (1,3,4-thiadiazole containing) | H1975, PC-3, MCF-7, HGC-27 | 1.96 - 3.46 | |

| Gefitinib (Reference) | H1975, PC-3, MCF-7, HGC-27 | 8.15 - 9.56 | |

| Compound 6d | NCI-H460 (NSC lung cancer) | 0.789 | |

| Compound 4a | H1975 (EGFR L858R/T790M) | 0.63 | |

| Compound 4a | H1563 (wild-type EGFR) | > 40 | |

| Compound 14 | A549, HepG2, MCF-7, H1975 | Not specified | |

| Compound 44 | A549, HepG2, MCF-7, H1975 | Not specified | |

| 2,4-DAQ | Gastric cancer cell lines | Not specified | |

| 2,4-diaminoquinazoline derivatives | PC-3, HCT-15, MCF-7, MDA-MB-231, SK-LU-1 | Potent activity at 25 µM |

Antiviral Activity

| Compound | Target Virus | EC50 | Reference |

| Derivative 4a | Dengue Virus (DENV-2) | 0.15 µM | |

| Derivative 4o | Dengue Virus (DENV-2) | 2.8 nM | |

| HZ-1157 | Hepatitis C Virus (HCV) | 0.82 µM (infection), 1.0 µM (NS3/4A protease) | |

| LZ-110618-6 | Hepatitis C Virus (HCV) | 0.11 µM (infection), 0.68 µM (NS3/4A protease) | |

| DCR 137 | Chikungunya Virus (CHIKV) | Potent inhibition |

Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 | Reference |

| Compound 6 | EGFR | 10 nM | |

| Compound 6 | VEGFR2 | 80 nM | |

| Sorafenib (Reference) | EGFR | 20 nM | |

| Sorafenib (Reference) | VEGFR2 | 80 nM | |

| Compound 19 | EGFR | 3.2 nM | |

| Compound 23 | EGFR | 2.4 nM | |

| Gefitinib (Reference) | EGFR | Not specified | |

| Compound 8 | EGFRwt | 0.8 nM | |

| Compound 8 | EGFR T790M/L858R | 2.7 nM | |

| Afatinib (Reference) | EGFRwt | 0.6 nM | |

| Afatinib (Reference) | EGFR T790M/L858R | 3.5 nM | |

| Compound 6d | EGFR | 0.069 µM | |

| Erlotinib (Reference) | EGFR | 0.045 µM | |

| Compound 4a | EGFR | 12.36 nM | |

| Compound 44 | EGFRwt | < 2 nM (0.4 nM) | |

| Compound 44 | EGFR L858R/T790M | 0.1 µM | |

| Compound 14 | EGFRwt | 6.3 nM | |

| Compound 14 | EGFR T790M/L858R | 8.4 nM |

Wnt Signaling Inhibition

| Compound | Assay | IC50 | Reference |

| Compound 4c | Wnt-HEK293 luciferase reporter | 1.3 nM | |

| Compound 4b | K562 cells | 3.8 µM | |

| Compound 4g | K562 cells | 3.0 µM | |

| Compound 4d | Wnt-HEK293 luciferase reporter | ~50 nM | |

| Compound 4r | Wnt-HEK293 luciferase reporter | ~50 nM | |

| Compounds 4a, 4e, 4f, 4m | Wnt-HEK293 luciferase reporter | > 80 nM |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2,4-diaminoquinazoline compounds.

General Procedure for the Synthesis of 2,4-Diaminoquinazoline Derivatives via Nucleophilic Substitution

A common and versatile method for the synthesis of 2,4-disubstituted quinazolines starts from 2,4-dichloroquinazoline.

Step 1: Synthesis of 4-amino-2-chloroquinazoline intermediate To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., dichloromethane), the first amine is added. The reaction is typically stirred at room temperature or refluxed for a specific period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

Step 2: Synthesis of the final 2,4-diaminoquinazoline derivative The 4-amino-2-chloroquinazoline intermediate is then reacted with a second amine in a suitable solvent (e.g., ethanol, isopropanol). The reaction mixture is often heated under reflux for an extended period. After cooling, the product precipitates and can be collected by filtration, followed by washing and drying.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral efficacy of the compounds can be determined by a plaque reduction assay.

Procedure:

-

Confluent monolayers of host cells (e.g., Vero cells) are grown in 6-well plates.

-

The cells are infected with a known amount of virus for a short period to allow for viral adsorption.

-

The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

-

The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

Simplified EGFR Signaling Pathway and Inhibition by 2,4-Diaminoquinazolines

References

- 1. abap.co.in [abap.co.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of the Nucleus: A Technical Guide to Importin-β's Role in Nuclear Protein Import

For Researchers, Scientists, and Drug Development Professionals

Introduction

The segregation of the nuclear and cytoplasmic compartments in eukaryotic cells necessitates a highly regulated system for the transport of macromolecules. The nuclear pore complex (NPC), a sophisticated multi-protein channel, governs all traffic across the nuclear envelope. The import of proteins into the nucleus is a critical process for cellular function, controlling gene expression, DNA replication, and signal transduction. At the heart of the canonical nuclear import pathway lies importin-β (also known as karyopherin-β1), a soluble transport receptor that recognizes and chaperones cargo proteins through the NPC. This technical guide provides an in-depth exploration of the core mechanisms of importin-β-mediated nuclear protein import, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in cellular and molecular biology and those involved in the development of therapeutics targeting nuclear transport.

The Core Mechanism of Importin-β-Mediated Nuclear Import

The classical nuclear import pathway is a multi-step process orchestrated by a series of protein-protein interactions. It begins in the cytoplasm with the recognition of a nuclear localization signal (NLS) on a cargo protein. While some cargoes can bind directly to importin-β, the majority associate via an adaptor protein, importin-α.[1]

The process can be summarized in the following key stages:

-

Cargo Recognition and Complex Formation: In the cytoplasm, importin-α recognizes and binds to the classical NLS (cNLS) of a cargo protein. Importin-β then binds to the importin-β-binding (IBB) domain of importin-α, forming a stable ternary complex (importin-β/importin-α/cargo).[2][3] This complex is now primed for nuclear import.

-

Translocation through the Nuclear Pore Complex: The importin-β subunit of the complex mediates the translocation through the NPC by interacting with phenylalanine-glycine (FG) repeats, which are intrinsically disordered domains of nucleoporins (Nups) that line the central channel of the NPC.[1] Importin-β possesses two distinct nucleoporin binding regions, one in the N-terminal half and another in the C-terminal half, both of which are crucial for its transport function.[4] A gradient of increasing binding affinity for different nucleoporins along the transport path is thought to contribute to the directionality of import.

-

Cargo Release in the Nucleus: Once inside the nucleus, the import complex encounters a high concentration of the small GTPase Ran in its GTP-bound state (RanGTP). RanGTP binds to importin-β, inducing a conformational change that leads to the dissociation of the importin-α/cargo subcomplex.

-

Recycling of Transport Receptors: The importin-β/RanGTP complex is then exported back to the cytoplasm. In the cytoplasm, Ran-binding protein (RanBP) and Ran GTPase-activating protein (RanGAP) stimulate the hydrolysis of GTP on Ran to GDP. This conversion of RanGTP to RanGDP causes the dissociation of the complex, releasing importin-β for another round of nuclear import. Importin-α is recycled back to the cytoplasm in a separate process involving the export receptor CAS (cellular apoptosis susceptibility protein) and RanGTP.

Quantitative Data on Importin-β Interactions

The efficiency and specificity of nuclear import are underpinned by the binding affinities between the key molecular players. The following table summarizes key dissociation constants (Kd) for various interactions involving importin-β.

| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Reference |

| Importin-β and Importin-α (IBB domain) | ~2 nM | Not specified | |

| Importin-β and Snurportin1 (IBB domain) | ~2 nM | Not specified | |

| Importin-β and RanGTP | 3.7 ± 0.81 nM | Microwell plate assay | |

| Importin-β (N-terminal fragment) and RanGTP | 7.7 ± 1.9 nM | Microwell plate assay | |

| Importin-β and Nup358 (fragments) | 210–225 nM | Solid phase binding analysis | |

| Importin-β and Nup62 complex proteins | 100–105 nM | Solid phase binding analysis | |

| Importin-β and Nup153 (C-terminal fragment) | 9 nM | Solid phase binding analysis | |

| Importin-β (C-terminal fragment) and Nup153 (fragment) | 152 nM | ELISA-based microtiter plate binding assay |

Signaling Pathways and Logical Relationships

The intricate process of nuclear protein import is tightly regulated. Below are diagrams generated using the DOT language to visualize the core signaling pathway and the experimental workflow for studying these interactions.

Caption: The classical nuclear protein import pathway mediated by importin-β.

Caption: Common experimental workflows to study importin-β interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate importin-β-mediated nuclear protein import.

In Vitro Nuclear Import Assay in Permeabilized Cells

This assay allows for the quantitative analysis of nuclear import in a controlled in vitro system.

Materials:

-

Adherent mammalian cells (e.g., HeLa) grown on coverslips

-

Transport Buffer (TB): 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 0.5 mM EGTA

-

Wash Buffer (WB): TB supplemented with 1 mg/mL BSA

-

Digitonin stock solution: 10 mg/mL in DMSO

-

Fluorescently labeled NLS-containing cargo protein (e.g., GFP-NLS)

-

Recombinant importin-α and importin-β

-

Recombinant Ran and RanGEF (RCC1)

-

GTP

-

An energy-regenerating system (e.g., creatine phosphokinase, phosphocreatine, ATP)

-

Formaldehyde solution (4% in PBS) for fixing

-

Mounting medium with DAPI

Protocol:

-

Cell Culture: Plate HeLa cells on glass coverslips to achieve 50-70% confluency on the day of the experiment.

-

Permeabilization:

-

Wash the coverslips twice with ice-cold TB.

-

Permeabilize the cells by incubating the coverslips in TB containing 40 µg/mL digitonin for 5 minutes on ice.

-

Wash the coverslips three times with ice-cold WB to remove the digitonin and cytoplasmic components.

-

-

Import Reaction:

-

Prepare the import mix in an Eppendorf tube. A typical 50 µL reaction includes:

-

1 µM fluorescently labeled NLS-cargo

-

1 µM importin-α

-

1 µM importin-β

-

4 µM Ran

-

1 µM RCC1

-

1 mM GTP

-

Energy-regenerating system

-

Bring the final volume to 50 µL with TB.

-

-

Invert the coverslip with the permeabilized cells onto a drop of the import mix on a piece of Parafilm in a humidified chamber.

-

Incubate at 30°C for 30 minutes.

-

-

Fixing and Mounting:

-

Wash the coverslips three times with WB.

-

Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using mounting medium containing DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the fluorescent cargo and DAPI-stained nuclei.

-

Quantify the nuclear fluorescence intensity using image analysis software.

-

GST Pull-Down Assay to Identify Interacting Proteins

This technique is used to verify or identify proteins that interact with a specific protein of interest (the "bait") fused to Glutathione S-transferase (GST).

Materials:

-

E. coli expression system for GST-tagged importin-β (bait) and a control (GST alone)

-

Glutathione-agarose or magnetic beads

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors)

-

Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

-

Cell lysate containing potential interacting proteins ("prey")

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Expression and Purification of GST-fusion proteins:

-

Express GST-importin-β and GST alone in E. coli.

-

Lyse the bacteria and purify the GST-fusion proteins by affinity chromatography using glutathione beads.

-

Elute the purified proteins or keep them bound to the beads for the pull-down assay.

-

-

Binding of Bait Protein to Beads:

-

Incubate the purified GST-importin-β or GST with glutathione beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads three times with wash buffer to remove unbound protein.

-

-

Pull-Down Reaction:

-

Prepare a cell lysate from the cells expressing the potential prey protein(s).

-

Incubate the bead-bound GST-importin-β or GST with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by incubating with elution buffer.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to release the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining to visualize all pulled-down proteins.

-

Identify specific interacting partners by Western blotting using an antibody against the suspected prey protein.

-

For discovery of novel interacting partners, eluted proteins can be identified by mass spectrometry.

-

Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions

Co-IP is used to study protein-protein interactions within the context of the cell, providing evidence for in vivo associations.

Materials:

-

Cultured cells expressing the proteins of interest

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Antibody specific to the bait protein

-

Isotype control antibody

-

Protein A/G-agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold Co-IP lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation to pellet cellular debris.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

-

Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein to the pre-cleared lysate.

-

As a negative control, add an isotype control antibody to a separate aliquot of the lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the bait and the suspected interacting prey protein. The presence of the prey protein in the sample immunoprecipitated with the bait-specific antibody (and its absence in the control) indicates an interaction.

-

Importin-β in Disease and as a Therapeutic Target

Given its central role in regulating the nuclear localization of a vast number of proteins, it is not surprising that dysregulation of importin-β function is implicated in various diseases. Altered expression or function of importin-β has been linked to cancer, viral infections, and neurodegenerative disorders. For instance, many viruses have evolved mechanisms to hijack the host's nuclear import machinery to facilitate the entry of their own proteins and genetic material into the nucleus. In some cancers, the overexpression of importin-β can lead to the inappropriate nuclear accumulation of oncogenes or the exclusion of tumor suppressors from the nucleus.

The critical role of importin-β in these pathological processes makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can specifically block the interaction of importin-β with its cargo or with the NPC holds promise for the treatment of these diseases. A deeper understanding of the molecular intricacies of importin-β-mediated transport, as outlined in this guide, is essential for the rational design of such targeted therapies.

Conclusion

Importin-β is a master regulator of nuclear protein import, essential for maintaining the fidelity of cellular processes. Its intricate mechanism of action, involving a dynamic interplay with importin-α, cargo proteins, the NPC, and the Ran GTPase system, highlights the elegance and complexity of intracellular transport. The quantitative data and detailed experimental protocols provided in this guide offer a robust toolkit for researchers to further dissect the nuances of this vital pathway. As our understanding of the role of nuclear transport in disease deepens, the continued exploration of importin-β's function will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Reconstitution of Nuclear Import in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Nuclear Import Assay. [bio-protocol.org]

- 3. Gradient of Increasing Affinity of Importin β for Nucleoporins along the Pathway of Nuclear Import - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

The Effect of Importazole on Spindle Assembly During Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotic spindle assembly is a critical process for accurate chromosome segregation and the maintenance of genomic integrity. This process is tightly regulated by a multitude of proteins, and its disruption can lead to aneuploidy and cell death, making it a key target for anti-cancer therapeutics. One of the key regulatory pathways involved in spindle assembly is the RanGTPase system, which controls the localization and activity of various spindle assembly factors (SAFs). Importazole, a 2,4-diaminoquinazoline, is a small molecule inhibitor that specifically targets the transport receptor importin-β, a key player in the Ran pathway.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on mitotic spindle assembly, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action

During mitosis, a gradient of RanGTP, generated by the chromatin-bound guanine nucleotide exchange factor RCC1, forms around the chromosomes.[1][4] This high concentration of RanGTP promotes the dissociation of SAFs from importin-β, thereby activating them in the vicinity of the chromosomes where they are needed to promote microtubule nucleation and stabilization, essential for spindle formation.

This compound disrupts this process by interfering with the interaction between importin-β and RanGTP. While it doesn't appear to completely block the binding of RanGTP to importin-β, it is suggested to alter the complex in a way that prevents the efficient release of SAFs. This leads to a failure to localize and activate a sufficient concentration of SAFs around the chromosomes, resulting in significant defects in spindle assembly.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on mitotic spindle assembly and related processes.

| Cell Type | Treatment | Metric | Observation | Reference |

| HeLa Cells | 20 µM this compound | Spindle Defects | ~45% of metaphase cells showed defects | |

| HeLa Cells | 40 µM this compound | Spindle Defects | ~70% of metaphase cells showed defects | |

| HeLa Cells | 40 µM this compound | Spindle Positioning Defects | >40% of cells with off-center spindles | |

| HeLa Cells | 0-40 µM this compound | Spindle Size | Dose-dependent decrease in spindle area | |

| HeLa Cells | Control (DMSO) | Mean Spindle Area | 105 µm² |

Table 1: Effects of this compound on Mitotic Spindles in HeLa Cells.

| System | Treatment | Metric | Observation | Reference |

| Xenopus Egg Extracts | 100 µM this compound | Normal Spindle Formation | ~80% inhibition of bipolar spindle formation |

Table 2: Effect of this compound on Spindle Assembly in Xenopus Egg Extracts.

| Cell Type | Treatment | Metric | Observation | Reference |

| HeLa Cells | This compound | Rango-3 FRET Probe Lifetime | Significant reduction in the FRET gradient around chromosomes, indicating impaired cargo release | |

| HeLa Cells | Control (DMSO) | Δ Lifetime (chromosomes vs. cytoplasm) | 0.12 ± 0.04 ns | |

| HeLa Cells | This compound | Δ Lifetime (chromosomes vs. cytoplasm) | 0.07 ± 0.03 ns |

Table 3: this compound's Effect on Mitotic Cargo Release from Importin-β.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Microscopy for Spindle Visualization in HeLa Cells

This protocol is adapted from studies investigating spindle defects following this compound treatment.

a. Cell Culture and Treatment:

-

HeLa cells are cultured on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Asynchronously growing cells are treated with the desired concentration of this compound (e.g., 20 µM or 40 µM) or DMSO (vehicle control) for 1 hour.

b. Fixation and Permeabilization:

-

Cells are washed with Phosphate Buffered Saline (PBS).

-

Fixation is performed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

c. Immunostaining:

-

Coverslips are blocked with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature.

-

After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-conjugated anti-mouse IgG) for 1 hour.

-

To visualize DNA, stain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

d. Imaging and Analysis:

-

Coverslips are mounted on glass slides with an anti-fade mounting medium.

-

Images are acquired using a fluorescence microscope.

-

Spindle defects, such as chromosome misalignment, multipolar spindles, and spindle positioning, are quantified by scoring at least 100 metaphase cells per condition.

Xenopus Egg Extract Spindle Assembly Assay

This in vitro assay is a powerful tool to study the direct effects of inhibitors on spindle assembly.

a. Extract Preparation:

-

Metaphase-arrested (CSF) Xenopus laevis egg extracts are prepared as previously described.

b. Spindle Assembly Reaction:

-

Sperm nuclei are added to the CSF extract to initiate spindle formation.

-

Fluorescently labeled tubulin (e.g., X-rhodamine tubulin) is included to visualize the forming spindle.

-

This compound (100 µM) or DMSO is added to the reaction.

-

The reaction is incubated at 20°C for 60-90 minutes.

c. Imaging and Quantification:

-

Aliquots of the reaction are squashed under a coverslip with Hoechst dye to stain the DNA.

-

Spindle structures are visualized using fluorescence microscopy.

-

The percentage of normal bipolar spindles is quantified by counting at least 100 structures for each condition.

Microtubule Polymerization Assay

This assay determines if a compound directly affects microtubule polymerization.

-

Purified tubulin is incubated in a polymerization buffer at 37°C.

-

The polymerization reaction is initiated by the addition of GTP.

-

This compound or a known microtubule inhibitor like nocodazole is added to the reaction.

-

The change in turbidity, which correlates with microtubule polymerization, is measured over time using a spectrophotometer at 340 nm.

-

Studies have shown that this compound does not act as a general microtubule inhibitor in this assay.

Visualizations

Signaling Pathway

Caption: this compound inhibits the RanGTP-mediated release of SAFs from Importin-β.

Experimental Workflow: Immunofluorescence

Caption: Workflow for assessing spindle defects via immunofluorescence.

Experimental Workflow: Xenopus Egg Extract Assay

Caption: Workflow for the in vitro spindle assembly assay.

Conclusion

This compound is a potent and specific inhibitor of the importin-β/RanGTP pathway, making it an invaluable tool for dissecting the roles of this pathway in mitosis. Its application leads to a dose-dependent increase in mitotic spindle defects, including issues with spindle formation, chromosome alignment, and spindle positioning. The primary mechanism of action is the inhibition of the release of spindle assembly factors from importin-β in the vicinity of mitotic chromosomes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of mitotic regulation and for professionals in the field of drug development targeting cell division.

References

- 1. This compound, a small molecule inhibitor of the transport receptor importin-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a small molecule inhibitor of the transport receptor importin-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissection of Mitotic Ran Pathway Function Using the Small Molecule this compound [escholarship.org]

Whitepaper: A Technical Guide to Investigating the Importin-β/RanGTP Pathway with Small Molecules

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The nucleocytoplasmic transport machinery, particularly the importin-β/RanGTP pathway, is essential for cellular function and is implicated in various diseases, including cancer and viral infections. This pathway's reliance on dynamic protein-protein interactions makes it a compelling target for therapeutic intervention with small molecules. This document provides an in-depth technical guide on the core biology of the importin-β/RanGTP pathway, profiles key small molecule inhibitors, presents their quantitative data for comparison, and offers detailed protocols for the experimental assays used to investigate these interactions.

The Importin-β/RanGTP Nuclear Import Pathway

Macromolecular trafficking between the cytoplasm and the nucleus is a tightly regulated process mediated by nuclear pore complexes (NPCs) and a family of transport receptors known as karyopherins (importins and exportins). The classical nuclear import pathway, responsible for transporting proteins with a nuclear localization signal (NLS), is primarily mediated by the importin-α/β heterodimer and regulated by the small GTPase, Ran.[1][2]

The process begins in the cytoplasm, where the importin-α subunit acts as an adaptor, recognizing and binding to the NLS of a cargo protein.[3] Importin-β then binds to the importin-α/cargo complex. This trimeric complex translocates through the NPC into the nucleus. The directionality of this transport is governed by a steep concentration gradient of RanGTP, which is high in the nucleus and low in the cytoplasm.[4][5] This gradient is maintained by two key regulatory proteins: RCC1 (Ran Guanine Nucleotide Exchange Factor), which is bound to chromatin in the nucleus and promotes the loading of GTP onto Ran, and RanGAP (Ran GTPase Activating Protein), which is localized in the cytoplasm and promotes the hydrolysis of RanGTP to RanGDP.

Inside the nucleus, RanGTP binds with high affinity to importin-β, inducing a conformational change that causes the release of the importin-α/cargo complex. The cargo is thereby delivered to the nucleoplasm, and the importin-β/RanGTP complex is recycled back to the cytoplasm. There, RanGAP stimulates GTP hydrolysis, converting RanGTP to RanGDP and releasing importin-β for another round of import.

Small Molecule Inhibitors of the Pathway

Targeting the protein-protein interactions within the importin-β/RanGTP pathway is a promising strategy for therapeutic development. Several small molecules have been identified that disrupt this process at different points.

-

Importazole: This 2,4-diaminoquinazoline was identified through a FRET-based high-throughput screen for compounds that interfere with the interaction between RanGTP and importin-β. This compound specifically blocks importin-β-mediated nuclear import without affecting other transport pathways like transportin-mediated import or CRM1-mediated export. Its mechanism is thought to involve altering the interaction of importin-β with RanGTP, which impairs the release of cargo in the nucleus and disrupts processes like mitotic spindle assembly.

-

Ivermectin: An FDA-approved antiparasitic agent, ivermectin has been identified as a broad-spectrum inhibitor of importin-α/β-mediated nuclear import. Its antiviral activity against viruses like HIV-1 and Dengue is attributed to this function. Evidence suggests ivermectin targets importin-α, destabilizing the importin-α/β heterodimer and preventing it from binding to viral cargo proteins, thereby blocking their entry into the nucleus.

-

Karyostatin 1A: Identified from a one-bead-one-compound library screen, Karyostatin 1A is a pyrrole compound that binds to importin-β with high nanomolar affinity. It selectively inhibits the importin-α/β pathway in both permeabilized and living cells. Surface plasmon resonance experiments suggest that Karyostatin 1A functions by directly disrupting the interaction between importin-β and RanGTP, which is critical for cargo release.

Quantitative Analysis of Inhibitors

The potency of small molecule inhibitors is a critical parameter for their use as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.

| Compound | Target(s) | Assay Type | Reported Value (IC50) | Reference(s) |

| This compound | Importin-β / RanGTP Interaction | Live-cell NFAT-GFP Import | ~15 µM | |

| Ivermectin | Importin-α/β1 | Protein-Protein Binding Assay | 17 µM | |

| Karyostatin 1A | Importin-β / RanGTP Interaction | Permeabilized Cell Import | 5 µM - 9 µM |

Note: IC50 and Ki values can vary significantly based on the specific assay conditions, substrates, and cell types used. Direct comparison between different studies should be made with caution.

Experimental Protocols for Inhibitor Characterization

A multi-assay approach is required to identify and characterize inhibitors of the importin-β/RanGTP pathway, from initial high-throughput screening to validation in cellular models.

High-Throughput Screening (HTS) using FRET

This method is ideal for identifying compounds that disrupt the direct interaction between importin-β and RanGTP, as was done for the discovery of this compound.

Principle: A fluorescence resonance energy transfer (FRET) signal is generated when CFP-tagged RanGTP and YFP-tagged importin-β bind. Inhibitors that disrupt this interaction will cause a loss of FRET.

Methodology:

-

Protein Preparation: Purify recombinant CFP-Ran and YFP-importin-β.

-

Assay Setup: In a multi-well plate format, add CFP-Ran and a non-hydrolyzable GTP analog (e.g., GTPγS) to each well.

-

Compound Addition: Dispense small molecule library compounds into the wells.

-

Initiate Reaction: Add YFP-importin-β to initiate the binding reaction.

-

Incubation: Allow the reaction to equilibrate.

-

FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring the emission of both CFP and the FRET signal (YFP emission upon CFP excitation).

-

Data Analysis: Identify "hits" as compounds that cause a significant decrease in the FRET signal compared to DMSO controls.

Permeabilized Cell Nuclear Import Assay

This in vitro assay reconstitutes the nuclear import process and is a crucial tool for validating inhibitor activity and specificity.

Principle: Cells are treated with digitonin, which selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact. Exogenous fluorescent cargo and transport factors are added, and nuclear accumulation is measured via microscopy.

Methodology:

-

Cell Culture: Grow adherent cells (e.g., HeLa) on glass coverslips.

-

Permeabilization: Wash cells and incubate with a buffer containing a low concentration of digitonin.

-

Transport Reaction: Incubate the permeabilized cells with a transport mix containing:

-

An energy-regenerating system (ATP, GTP).

-

A source of transport factors (e.g., Xenopus egg extract or recombinant importin-α, importin-β, and Ran).

-

A fluorescently labeled NLS-containing cargo (e.g., FITC-BSA-NLS).

-

The test compound or DMSO as a control.

-

-

Incubation: Perform the incubation at room temperature or 37°C to allow for active transport.

-

Fixation & Staining: Wash away the transport mix, fix the cells with formaldehyde, and stain nuclei with a DNA dye (e.g., DAPI).

-

Imaging & Quantification: Acquire images using fluorescence microscopy. Quantify the nuclear fluorescence intensity relative to the cytoplasmic background for hundreds of cells per condition.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nuclear import by Karyopherin-βs: recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a small molecule inhibitor of importin beta mediated nuclear import by confocal on-bead screening of tagged one-bead one-compound libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The RanGTP Pathway: From Nucleo-Cytoplasmic Transport to Spindle Assembly and Beyond [frontiersin.org]

- 5. The RanGTP Pathway: From Nucleo-Cytoplasmic Transport to Spindle Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Discovery of Importazole through FRET-based Screening

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details the foundational studies leading to the discovery of Importazole, a small molecule inhibitor of the transport receptor importin-β. The focus is on the application of a Fluorescence Resonance Energy Transfer (FRET)-based high-throughput screening assay that identified this compound and the subsequent experiments that elucidated its mechanism of action.

Introduction: The Role of Importin-β in Cellular Transport

The transport receptor importin-β is a key mediator of the nuclear import of cargo proteins. During interphase, it binds to cargo molecules in the cytoplasm and facilitates their transport through the nuclear pore complex.[1] This process is crucial for normal cellular function. The directionality of this transport is regulated by the small GTPase Ran.[1] In the nucleus, Ran is in its GTP-bound state (RanGTP) and binds to importin-β, causing the release of the cargo.[1][2][3] This RanGTP/importin-β complex is then exported back to the cytoplasm, where RanGTP is hydrolyzed to RanGDP, releasing importin-β for another round of import.

Beyond its role in interphase, the importin-β/RanGTP pathway is also critical during mitosis for the assembly of the spindle apparatus. Given its central role in these fundamental cellular processes, the importin-β pathway presents a compelling target for therapeutic intervention. To identify small molecule inhibitors of this pathway, a high-throughput screen was developed based on FRET.

Discovery of this compound via FRET-Based High-Throughput Screening

A FRET-based assay was designed to identify small molecules that disrupt the interaction between importin-β and RanGTP. This assay utilized a CFP-tagged Ran (CFP-Ran) and a YFP-tagged importin-β (YFP-importin-β). The principle of the assay is that FRET occurs only when CFP-Ran is in its GTP-bound state and physically interacts with YFP-importin-β, leading to a decrease in CFP emission and an increase in YFP emission.

The high-throughput screen was conducted in a multi-step process to identify and validate potential inhibitors. The results of the screen are summarized in the table below.

| Screening Stage | Number of Compounds | Criteria for Progression |

| Primary Screen | 137,284 | Compounds that diminished the FRET signal between CFP-RanGTP and YFP-importin-β. |

| Putative Hits | 141 | Confirmed activity in the primary FRET assay. |

| Secondary Screens | 141 | Elimination of false positives (e.g., fluorescent compounds, aggregators). |

| Confirmed Hits | 10 | Compounds that passed all secondary screens. |

| Final Confirmed Inhibitor | 1 | Reproducibly diminished the FRET signal in the original assay. |

Of the initial 137,284 compounds screened, only one, a 2,4-diaminoquinazoline, consistently and reproducibly disrupted the FRET signal and was named this compound.

Experimental Protocols

FRET-Based High-Throughput Screening Assay

Objective: To identify small molecule inhibitors of the RanGTP-importin-β interaction.

Materials:

-

CFP-tagged Ran (CFP-Ran)

-

YFP-tagged importin-β (YFP-importin-β)

-

RCC1 (RanGEF)

-

GTP

-

GDP

-

384-well plates

-

Fluorescence plate reader

Method:

-

A reaction mixture was prepared containing CFP-Ran, YFP-importin-β, RCC1, and GTP in a suitable buffer.

-

The mixture was dispensed into 384-well plates.

-

Library compounds were added to each well at a defined concentration.

-

Control wells contained either GTP (positive FRET signal) or GDP (negative FRET signal) in place of the compound and GTP.

-

The plates were incubated to allow for the interaction between the proteins and the compounds.

-

Fluorescence was measured using a plate reader with an excitation wavelength of 435 nm and emission wavelengths of 475 nm (for CFP) and 525 nm (for YFP).

-

A decrease in the 525 nm/475 nm emission ratio indicated a disruption of the FRET signal and a potential hit.

Mechanism of Action of this compound

Further studies were conducted to elucidate the mechanism by which this compound inhibits the importin-β pathway.

In vitro nuclear import assays using digitonin-permeabilized HeLa cells demonstrated that this compound specifically blocks importin-β-mediated nuclear import. A GFP reporter protein with a classical nuclear localization signal (NLS), which is an importin-β cargo, was blocked from entering the nucleus in the presence of this compound. In contrast, the nuclear import of a transportin-mediated cargo (M9-YFP) was unaffected, indicating the specificity of this compound for the importin-β pathway. Similarly, CRM1-mediated nuclear export, which is also dependent on RanGTP, was not disrupted by this compound.

Interestingly, while this compound was identified through its ability to disrupt the FRET signal between CFP-RanGTP and YFP-importin-β, subsequent biochemical assays such as pull-downs and RanGAP-stimulated GTP hydrolysis protection assays suggested that this compound does not grossly disrupt the formation of the RanGTP/importin-β complex. In fact, some data suggest that this compound might even slightly stabilize this complex. This suggests that this compound likely alters the conformation of importin-β upon binding, which in turn affects its interaction with RanGTP in a way that disrupts the FRET signal and inhibits cargo release, rather than preventing the initial binding of RanGTP.

Experimental Protocols

Permeabilized Cell Nuclear Import Assay

Objective: To assess the effect of this compound on importin-β-mediated nuclear import.

Materials:

-

HeLa cells grown on coverslips

-

Digitonin

-

Xenopus laevis egg extracts (as a source of transport factors)

-

GFP-NLS reporter protein (importin-β cargo)

-

M9-YFP reporter protein (transportin cargo)

-

This compound

-

DMSO (vehicle control)

-

Fluorescence microscope

Method:

-

HeLa cells were permeabilized with digitonin to create pores in the plasma membrane while leaving the nuclear envelope intact.

-

The permeabilized cells were incubated with Xenopus egg extract, an energy-regenerating system, and the fluorescent reporter protein (either GFP-NLS or M9-YFP).

-

The incubation was carried out in the presence of either this compound (e.g., 100 µM) or DMSO as a control.

-

After incubation, the cells were washed, fixed, and mounted on slides.

-

The subcellular localization of the fluorescent reporter was observed using a fluorescence microscope. Nuclear accumulation of the reporter indicates active import.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental design, the following diagrams illustrate the importin-β mediated nuclear import pathway and the FRET-based screening workflow.

Caption: Importin-β mediated nuclear import pathway and the inhibitory action of this compound.

Caption: Workflow of the FRET-based high-throughput screen for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound through a FRET-based high-throughput screen represents a successful application of this technology to identify inhibitors of protein-protein interactions. This compound has since become a valuable chemical tool for studying the diverse roles of the importin-β/RanGTP pathway, particularly in mitosis. While this compound itself may not be a clinical drug, its discovery and the methodology used provide a strong foundation for the development of more potent and specific inhibitors of nuclear transport, which have potential applications in various diseases, including cancer. Further research could focus on structure-activity relationship studies to develop analogs of this compound with improved pharmacological properties.

References

The Ran Gradient: A Master Regulator of Cellular Organization and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spatial segregation of cellular processes between the nucleus and the cytoplasm is a fundamental feature of eukaryotic cells. This compartmentalization necessitates a highly regulated system for the transport of macromolecules across the nuclear envelope. At the heart of this system lies the Ran (Ras-related Nuclear protein) GTPase and the steep concentration gradient of its GTP-bound form, known as the Ran gradient. This gradient acts as a cellular global positioning system, providing spatial and temporal information that governs a multitude of critical cellular events, from nucleocytoplasmic transport to mitotic spindle assembly and nuclear envelope formation.[1][2] This technical guide provides a comprehensive overview of the Ran gradient's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support advanced research and therapeutic development.

The Core Machinery: Establishing the Ran Gradient

The establishment of the Ran gradient is dependent on the precise subcellular localization of two key regulatory proteins:

-

Regulator of Chromosome Condensation 1 (RCC1): This protein acts as the sole guanine nucleotide exchange factor (GEF) for Ran.[3][4][5] RCC1 is tethered to chromatin within the nucleus, ensuring that the conversion of Ran-GDP to Ran-GTP occurs predominantly in the nuclear compartment.

-

Ran GTPase Activating Protein (RanGAP): This protein accelerates the intrinsic GTPase activity of Ran, promoting the hydrolysis of Ran-GTP to Ran-GDP. RanGAP is primarily localized in the cytoplasm. In mammalian cells, it is often SUMOylated and anchored to the cytoplasmic filaments of the nuclear pore complex (NPC) via its interaction with Ran-binding protein 2 (RanBP2/Nup358).

This strict compartmentalization of RCC1 and RanGAP results in a high concentration of Ran-GTP within the nucleus and a correspondingly high concentration of Ran-GDP in the cytoplasm. This steep gradient across the nuclear envelope is the driving force for Ran-dependent cellular processes.

Quantitative Insights into the Ran Gradient

While precise concentrations can vary between cell types and experimental conditions, a significant disparity in the Ran-GTP/Ran-GDP ratio between the nucleus and cytoplasm is consistently observed.

| Parameter | Nucleus | Cytoplasm | Reference |

| Predominant Ran Form | Ran-GTP | Ran-GDP | |

| Ran-GTP Concentration | High | Low | |

| Ran-GDP Concentration | Low | High | |

| Predicted Ran-GTP Gradient (HeLa cells) | ~1000-fold higher than cytoplasm | ||

| Ran Protein Distribution (Steady State) | ~80% | ~20% |

The Ran Gradient in Nucleocytoplasmic Transport

The primary and most well-characterized function of the Ran gradient is to control the directionality of transport of proteins and RNA through the nuclear pore complexes (NPCs). This process is mediated by a family of transport receptors known as karyopherins (importins and exportins), which recognize specific transport signals on their cargo molecules.

Nuclear Import

-

Cargo Recognition: In the cytoplasm, where Ran-GTP levels are low, importins (e.g., importin α/β) recognize and bind to proteins containing a nuclear localization signal (NLS).

-

Translocation: The importin-cargo complex translocates through the NPC into the nucleus.

-

Cargo Release: Inside the nucleus, the high concentration of Ran-GTP leads to its binding to the importin. This binding induces a conformational change in the importin, causing it to release its cargo.

-

Receptor Recycling: The importin-Ran-GTP complex is then transported back to the cytoplasm, where RanGAP stimulates GTP hydrolysis. The resulting Ran-GDP dissociates from the importin, which is then ready for another round of import.

Nuclear Export

-

Complex Formation: In the nucleus, the high concentration of Ran-GTP promotes the formation of a stable ternary complex between exportins (e.g., CRM1), their cargo (containing a nuclear export signal or NES), and Ran-GTP.

-

Translocation: This trimeric complex moves through the NPC into the cytoplasm.

-

Cargo Release: In the cytoplasm, RanGAP, often assisted by Ran-binding proteins like RanBP1, activates the GTPase activity of Ran. The hydrolysis of Ran-GTP to Ran-GDP leads to the disassembly of the export complex and the release of the cargo and the exportin into the cytoplasm.

-

Receptor Recycling: The exportin is then re-imported into the nucleus to mediate further export cycles.

Signaling Pathway for Nucleocytoplasmic Transport

Figure 1. The Ran cycle and its role in nucleocytoplasmic transport.

The Ran Gradient in Mitosis

During mitosis, the nuclear envelope breaks down, yet the Ran-GTP gradient persists, albeit in a different spatial organization. RCC1 remains associated with the condensed chromosomes, creating a high concentration of Ran-GTP in the vicinity of the chromatin that decreases with distance. This mitotic Ran gradient is crucial for the proper formation and function of the mitotic spindle.

The primary mechanism by which the mitotic Ran gradient controls spindle assembly is through the regulation of spindle assembly factors (SAFs). Many SAFs contain NLSs and are bound and inhibited by importins in the cytoplasm. The high concentration of Ran-GTP around the chromosomes promotes the release of these SAFs from their inhibitory importin complexes, allowing them to become active and promote microtubule nucleation and stabilization, leading to the formation of a bipolar spindle.

Signaling Pathway for Mitotic Spindle Assembly

Figure 2. Ran-GTP gradient-mediated regulation of spindle assembly factors.

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the Ran gradient and its functions.

In Vitro Nuclear Import Assay using Digitonin-Permeabilized Cells

This is a widely used method to reconstitute and study nuclear import.

Principle: Cultured cells are treated with a low concentration of the mild non-ionic detergent digitonin. This selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact. The cytoplasmic contents, including soluble transport factors, are washed away. Nuclear import can then be reconstituted by adding back a source of transport factors (such as cytosol extract or purified recombinant proteins) and a fluorescently labeled cargo protein containing an NLS.

Detailed Methodology:

-

Cell Culture and Preparation:

-

Plate adherent cells (e.g., HeLa or NRK) on glass coverslips or in multi-well plates to achieve ~80% confluency on the day of the experiment.

-

-

Permeabilization:

-

Wash the cells with ice-cold transport buffer (TB: 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA, 2 mM DTT, and protease inhibitors).

-

Incubate the cells with 40-50 µg/mL digitonin in TB for 5 minutes on ice or at room temperature. The optimal concentration and time may need to be determined empirically for different cell lines.

-

Wash away the digitonin and cytoplasmic contents with several changes of ice-cold TB.

-

-

Import Reaction:

-

Prepare the import reaction mixture. A typical reaction includes:

-

An energy-regenerating system (e.g., ATP, GTP, creatine phosphate, and creatine kinase).

-

A source of transport factors (e.g., Xenopus egg extract, rabbit reticulocyte lysate, or purified recombinant importin α, importin β, Ran, and NTF2).

-

A fluorescently labeled NLS-containing cargo (e.g., FITC-BSA-NLS).

-

-

Incubate the permeabilized cells with the import reaction mixture for 15-30 minutes at 30°C or room temperature.

-

-

Fixation and Imaging:

-

Wash the cells with TB to remove unbound cargo.

-

Fix the cells with 3-4% paraformaldehyde in PBS for 10-15 minutes.

-

Mount the coverslips on slides and visualize the localization of the fluorescent cargo using fluorescence microscopy.

-

-

Quantification:

-

Nuclear accumulation of the fluorescent cargo can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.

-

Measurement of the Ran-GTP Gradient using FRET-based Biosensors

Principle: Förster Resonance Energy Transfer (FRET) biosensors can be used to visualize the Ran-GTP gradient in living cells. A commonly used sensor is "Rango" (Ran-regulated importin-β cargo). Rango consists of the importin-β binding (IBB) domain of snurportin-1 flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP). In the absence of high Ran-GTP (i.e., in the cytoplasm), Rango is bound by importin-β, which separates the FRET pair and results in a low FRET signal. In the nucleus, high Ran-GTP levels cause the release of Rango from importin-β, allowing the FRET pair to come into close proximity and generate a high FRET signal.

Methodology Outline:

-

Biosensor Expression: Transfect cells with a plasmid encoding the Rango biosensor.

-

Live-Cell Imaging: Image the transfected cells using a fluorescence microscope equipped for FRET imaging (e.g., using sensitized emission or fluorescence lifetime imaging microscopy - FLIM).

-

FRET Analysis: Calculate the FRET efficiency or ratio in different cellular compartments (nucleus vs. cytoplasm) to visualize the Ran-GTP gradient.

Disruption of the Ran Gradient

Experimental manipulation of the Ran gradient is essential for studying its function.

Methods:

-

Dominant-Negative Mutants:

-

RanT24N: This mutant has a reduced affinity for both GTP and GDP and effectively sequesters RCC1, thereby inhibiting the production of Ran-GTP.

-

RanQ69L: This mutant is deficient in GTP hydrolysis and becomes locked in a GTP-bound state. It sequesters importins in a stable complex, preventing them from participating in transport.

-